molecular formula C8H9N B1272265 Bicyclo[4.2.0]octa-1,3,5-trien-7-amine CAS No. 61599-85-7

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine

Cat. No. B1272265
CAS RN: 61599-85-7
M. Wt: 119.16 g/mol
InChI Key: OVLLQUKHPTXIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05274135

Procedure details

An alternative process is that wherein a 3- or 4-halobenzocyclobutene reactant is treated with a phthalimide or maleimide to produce a 3- or 4-phthalimido-or maleimidobenzocyclobutene. When phthalimide or maleimide is monomeric, for example, phthalide or maleimide themselves, the product can be cleaved by reaction with an amine to produce a corresponding aminobenzocyclobutene. A preferred amine for this purpose is hydrazine, preferably hydrazine hydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[NH:5][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C1(=O)NC(=O)C=C1.C1(C2C(=CC=CC=2)CO1)=O>>[NH2:5][CH:1]1[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Step Five
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1CC=2C1=CC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.